1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound belongs to a class of 1,2,3-triazole-4-carboxylic acid derivatives featuring a 4-amino-1,2,5-oxadiazole (furazan) substituent at position 1 and a pyrrolidin-1-ylmethyl group at position 3. Its structure integrates heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c11-8-9(14-20-13-8)17-6(5-16-3-1-2-4-16)7(10(18)19)12-15-17/h1-5H2,(H2,11,13)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZKZPMZWJYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119058 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352446-61-8 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352446-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 352446-61-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N7O3, with a molecular weight of 279.26 g/mol. It features a triazole ring and oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N7O3 |
| Molecular Weight | 279.26 g/mol |
| CAS Number | 352446-61-8 |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate oxadiazole and triazole functionalities. The detailed synthetic routes are often proprietary or unpublished but generally follow established protocols for heterocyclic compounds.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. In a preliminary screening against the NCI-60 human tumor cell lines, compounds similar to this compound showed moderate cytostatic activity. For instance:
| Cell Line | Inhibition Growth Percent (IGP) |
|---|---|
| MCF7 (Breast Cancer) | 23% |
| A549 (Lung Cancer) | 21% |
| HCT116 (Colon Cancer) | 19% |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway engagement.
Antifungal Activity
In addition to anticancer properties, this compound has been evaluated for antifungal activity against various strains such as Candida and Saccharomyces. The antifungal activity was assessed using agar diffusion methods and showed promising results:
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 15 |
| Saccharomyces cerevisiae | 12 |
The results indicate that the compound may disrupt fungal cell wall synthesis or function.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in nucleotide synthesis.
- Interaction with DNA/RNA : The structural features may allow binding to nucleic acids, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on MCF7 Cells : A study demonstrated that derivatives with a similar scaffold induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels.
- Antifungal Screening : A comparative study showed that oxadiazole derivatives exhibited higher antifungal activity than traditional antifungal agents like fluconazole.
Scientific Research Applications
The applications of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid are not explicitly detailed within the provided search results; however, the search results do provide information regarding its properties, related compounds, and potential applications of those related compounds.
Properties and Identifiers
Related Compounds and Potential Applications
-
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide:
- This compound has a PubChem CID of 10894235 and a molecular weight of 382.38 g/mol .
- Its IUPAC name is 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[( E)-pyridin-4-ylmethylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide .
- The InChIKey is HFNDRZRVFPWCOA-DJKKODMXSA-N .
- Synonyms include CHEMBL113272 and BDBM50130727 .
- ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives:
-
Lycopene (from tomatoes):
- Lycopene's oxidized products have shown anticancer activity in in vitro studies with human prostate cancer and breast adenocarcinoma cell lines .
- Lycopene has demonstrated an anti-angiogenic role in cancer cells in vitro and in vivo .
- It can modulate molecular pathways in cancer cells, such as inhibiting the PI3K–AKT signaling pathway in colon cancer cells .
- Lycopene has shown potential in reducing the risk of heart disease and improving cardiovascular health .
- It may also inhibit apoptosis and reduce oxidative stress in the context of Alzheimer’s disease .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :
- Key Differences: Features a formyl group at position 5, enabling tautomerism between open-chain and cyclic hemiacetal forms (20% cyclic form in solution).
Pharmacological and Physicochemical Properties
Activity Against Disease Targets
- Anticancer Activity: The pyrrolidinylmethyl group in the target compound may enhance penetration into tumor cells, while the amino-oxadiazole could interact with ATP-binding pockets in kinases .
Physicochemical Data
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 293.29 | −0.5 | 2 | 9 |
| Ethyl Ester Analog (311314-88-2) | 307.31 | 0.1 | 1 | 9 |
| Morpholine Derivative (352446-60-7) | 295.25 | −1.2 | 2 | 10 |
| ChEMBL474807 | 452.45 | 1.8 | 4 | 12 |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound can be synthesized via [3+2] cycloaddition reactions, leveraging the reactivity of nitrile groups in oxazole precursors. For example, 5-aminooxazole-4-carbonitrile derivatives undergo cycloaddition with azides or other dipolarophiles to form triazole rings. However, the presence of free amino groups (as in the 4-amino-1,2,5-oxadiazole moiety) may require protective strategies to prevent side reactions . Characterization typically involves -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multi-step validation is critical:
- Spectroscopy : -NMR and -NMR identify proton and carbon environments, while IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, though crystallization challenges may arise due to the compound's polar groups .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in regiochemical outcomes during [3+2] cycloaddition?
Regioselectivity in cycloaddition reactions is influenced by electronic and steric factors. For example:
- Electronic Effects : Electron-withdrawing groups (e.g., the oxadiazole ring) direct cycloaddition to specific positions. Computational modeling (DFT) can predict transition-state energies to optimize conditions .
- Steric Hindrance : Bulky substituents (e.g., pyrrolidin-1-ylmethyl) may favor one regioisomer. Use of protecting groups (e.g., Boc for amines) can reduce steric interference .
- Validation : LC-MS monitoring of reaction intermediates helps identify competing pathways .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Docking Studies : Molecular docking against target proteins (e.g., enzymes) identifies key interactions between the triazole-carboxylic acid core and active sites.
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., pyrrolidine substitution) with bioactivity data.
- MD Simulations : Molecular dynamics (MD) assess conformational stability in biological environments .
Q. What methodologies resolve discrepancies in spectroscopic data for analogous triazole-oxadiazole hybrids?
- Comparative Analysis : Cross-reference NMR data with structurally characterized analogs (e.g., 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid derivatives ).
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous -NMR assignments by mapping - coupling.
- Isotopic Labeling : Use -labeled azides to trace triazole formation in cycloaddition reactions .
Data Contradiction Analysis
Q. How should researchers address unexpected reactivity of the 4-amino-1,2,5-oxadiazole moiety in cross-coupling reactions?
The amino group in oxadiazole can act as a directing group or participate in side reactions (e.g., oxidation). Strategies include:
- Protection/Deprotection : Use acetyl or trifluoroacetyl groups to temporarily block the amine during coupling .
- Condition Screening : Test palladium catalysts (e.g., Pd(PPh)) and solvents (e.g., degassed DMF) to minimize side reactions .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .
Methodological Recommendations
- Synthetic Optimization : For scalability, replace hazardous azide sources (e.g., NaN) with safer alternatives like trimethylsilyl azide .
- Stability Studies : Conduct accelerated degradation studies under varying pH and temperature to identify labile functional groups (e.g., hydrolytic cleavage of the oxadiazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
